
5-Amino-4-ethoxy-2-(trifluoromethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-ethoxy-2-(trifluoromethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of an amino group, an ethoxy group, and a trifluoromethyl group attached to a benzoic acid core. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-ethoxy-2-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The ethoxy group can be introduced via an etherification reaction, while the amino group is often added through an amination reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques such as flow chemistry and automated synthesis to ensure consistent quality and high throughput. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-4-ethoxy-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
5-Amino-4-ethoxy-2-(trifluoromethyl)benzoic acid has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Amino-4-ethoxy-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the ethoxy group may influence the compound’s overall stability and reactivity. These interactions collectively contribute to the compound’s biological activity and therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-(trifluoromethoxy)benzoic acid
- 4-Amino-3-bromobenzoic acid
- 3-Amino-5-(trifluoromethyl)benzoic acid
- 3-Amino-4-hydroxybenzoic acid
Uniqueness
Compared to similar compounds, 5-Amino-4-ethoxy-2-(trifluoromethyl)benzoic acid is unique due to the presence of both an ethoxy group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced lipophilicity and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H10F3NO3 |
|---|---|
Poids moléculaire |
249.19 g/mol |
Nom IUPAC |
5-amino-4-ethoxy-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C10H10F3NO3/c1-2-17-8-4-6(10(11,12)13)5(9(15)16)3-7(8)14/h3-4H,2,14H2,1H3,(H,15,16) |
Clé InChI |
VOTDCVVHAGJJQR-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C(F)(F)F)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E)-(pyridin-3-ylmethylidene)amino]urea](/img/structure/B13714891.png)
![8-[8-(2-hexyldecanoyloxy)octyl-(2-hydroxyethyl)amino]octyl 2-hexyldecanoate](/img/structure/B13714906.png)
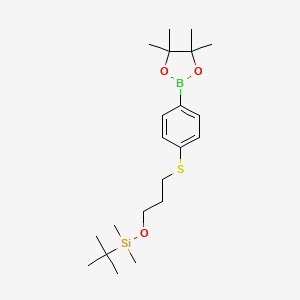
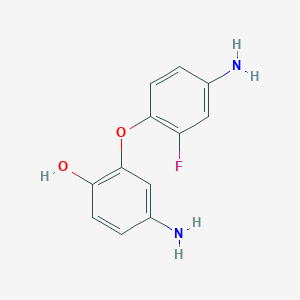
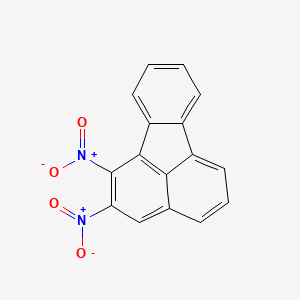
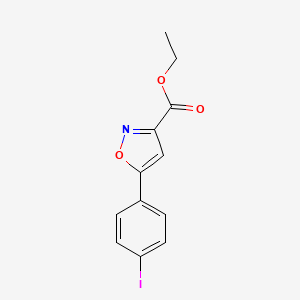
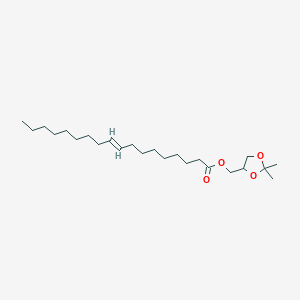
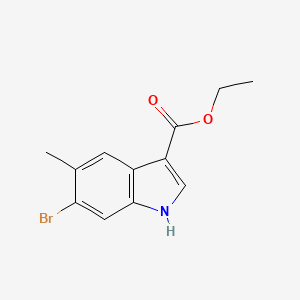
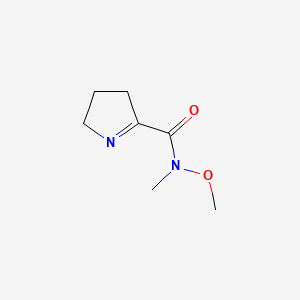
![2-[[2-[[4-[(Boc-amino)methyl]phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide](/img/structure/B13714959.png)
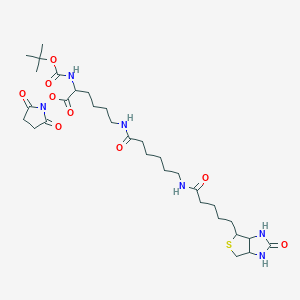
![O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13714974.png)


